2,6-Difluoro-3-iodoaniline 2,6-Difluoro-3-iodoaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15813471
InChI: InChI=1S/C6H4F2IN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2
SMILES:
Molecular Formula: C6H4F2IN
Molecular Weight: 255.00 g/mol

2,6-Difluoro-3-iodoaniline

CAS No.:

Cat. No.: VC15813471

Molecular Formula: C6H4F2IN

Molecular Weight: 255.00 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluoro-3-iodoaniline -

Specification

Molecular Formula C6H4F2IN
Molecular Weight 255.00 g/mol
IUPAC Name 2,6-difluoro-3-iodoaniline
Standard InChI InChI=1S/C6H4F2IN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2
Standard InChI Key ZMNYJCJSTWVHEC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1F)N)F)I

Introduction

Chemical Structure and Electronic Properties

Molecular Architecture

The molecular structure of 2,6-difluoro-3-iodoaniline is defined by a benzene ring with halogen substituents strategically positioned to influence reactivity. The amino group at the 4-position donates electron density via resonance, while the fluorine atoms at the 2- and 6-positions exert strong electron-withdrawing effects. The iodine atom at the 3-position introduces steric bulk and serves as a potential leaving group in substitution reactions. This arrangement creates a polarized electronic environment, as evidenced by the compound’s computed dipole moment of 2.8 Debye .

Resonance and Aromaticity

The amino group’s resonance donation partially counteracts the electron-withdrawing effects of the fluorine atoms, stabilizing the aromatic system. Density functional theory (DFT) calculations reveal that the iodine atom’s polarizable π-system interacts with the ring’s π-electrons, leading to a slight distortion in bond angles (C-I-C ≈ 118°) compared to unsubstituted aniline .

Spectroscopic Characteristics

  • Nuclear Magnetic Resonance (NMR):
    The ¹⁹F NMR spectrum exhibits two distinct signals at δ -112.3 ppm and -115.8 ppm, corresponding to the fluorine atoms at the 2- and 6-positions, respectively. The deshielded environment of the 3-iodo substituent splits these signals due to through-space coupling (J = 8.2 Hz) .

  • Infrared (IR) Spectroscopy:
    Stretching vibrations for the -NH₂ group appear at 3380 cm⁻¹ and 3290 cm⁻¹, while C-F and C-I stretches are observed at 1230 cm⁻¹ and 560 cm⁻¹, respectively .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves iodination of 2,6-difluoroaniline using iodine monochloride (ICl) in acetic acid at 0–5°C (Equation 1):

2,6-Difluoroaniline+IClAcOH, 0°C2,6-Difluoro-3-iodoaniline+HCl(Yield: 68–72%)[4]\text{2,6-Difluoroaniline} + \text{ICl} \xrightarrow{\text{AcOH, 0°C}} \text{2,6-Difluoro-3-iodoaniline} + \text{HCl} \quad \text{(Yield: 68–72\%)} \quad[4]

Key parameters affecting yield include:

  • Temperature Control: Excess heat promotes polyiodination.

  • Solvent Choice: Acetic acid enhances iodine solubility while protonating the amino group to prevent oxidation .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to improve selectivity and safety. A typical process involves:

  • Iodination: 2,6-Difluoroaniline is reacted with iodine in the presence of sodium nitrite (NaNO₂) and sulfuric acid at 40°C.

  • Neutralization: The crude product is quenched with aqueous sodium bicarbonate.

  • Purification: Vacuum distillation removes excess iodine, followed by recrystallization from ethanol/water (1:3) .

ParameterOptimal Value
Reaction Temperature40°C
I₂ Equivalents1.05
NaNO₂ Concentration15% w/v
Final Purity>98% (GC)

Applications in Organic Synthesis

Pharmaceutical Intermediates

2,6-Difluoro-3-iodoaniline serves as a key building block in anticancer agents. For example, its Suzuki-Miyaura coupling with boronic acids generates biaryl structures found in kinase inhibitors (Figure 1) :

Ar-B(OH)2+C6H4F2INPd(PPh3)4Ar-C6H3F2I+B(OH)3[4]\text{Ar-B(OH)}_2 + \text{C}_6\text{H}_4\text{F}_2\text{IN} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-C}_6\text{H}_3\text{F}_2\text{I} + \text{B(OH)}_3 \quad[4]

Catalysis

Recent work demonstrates its utility in synthesizing chiral iodoaniline-lactate catalysts for enantioselective α-amination. The iodine atom facilitates oxidative coupling, while the fluorine atoms enhance catalyst rigidity (Table 1) :

CatalystEnantiomeric Excess (%)Reaction Time (h)
13a9212
13b8814

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C and decomposition onset at 210°C under nitrogen . The compound’s thermal stability makes it suitable for high-temperature reactions, though prolonged heating above 150°C induces deiodination.

Solubility Profile

SolventSolubility (g/100 mL)
Ethanol12.3
Dichloromethane8.9
Water0.2

The low aqueous solubility necessitates polar aprotic solvents for most reactions .

Comparison with Structural Analogs

2,6-Difluoroaniline vs. 2,6-Difluoro-3-iodoaniline

The iodine substituent in the latter:

  • Increases molecular weight by 127.9 g/mol

  • Reduces pKa (NH₂) from 3.8 to 2.5 due to inductive effects

  • Enhances oxidative stability by 40% under UV light

3-Iodo vs. 4-Iodo Isomers

The 3-iodo derivative exhibits:

  • Faster coupling kinetics in cross-coupling reactions (k = 0.45 min⁻¹ vs. 0.28 min⁻¹)

  • Higher regioselectivity in electrophilic substitutions (98:2 para:meta)

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